molecular formula C12H15NO4 B482132 4-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 5105-78-2

4-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B482132
CAS No.: 5105-78-2
M. Wt: 237.25g/mol
InChI Key: STQMDRQJSNKUAW-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS: 5105-78-2) is a protected amino acid derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₅NO₄, with an average molecular weight of 237.255 g/mol and a monoisotropic mass of 237.100108 g/mol . The compound features a benzyloxycarbonyl (Cbz) group attached to the amino moiety of 4-aminobutanoic acid (GABA), rendering it stable under basic and nucleophilic conditions. This protection is critical in peptide synthesis to prevent unwanted side reactions during coupling steps. The compound is also utilized as a key intermediate in synthesizing bioactive molecules, including enzyme inhibitors and antibody haptens .

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)butanoic acid
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InChI

InChI=1S/C12H15NO4/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STQMDRQJSNKUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
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DSSTOX Substance ID

DTXSID10199055
Record name Carbobenzoxy-4-aminobutyric acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5105-78-2
Record name 4-(Benzyloxycarbonylamino)butyric acid
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Record name 4-{[(benzyloxy)carbonyl]amino}butanoic acid
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Biochemical Analysis

Biochemical Properties

Z-Gamma-Abu-Oh plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to GABA. This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, Z-Gamma-Abu-Oh can bind to GABA receptors, influencing their activity and thereby modulating neurotransmission .

Cellular Effects

The effects of Z-Gamma-Abu-Oh on various cell types and cellular processes are profound. In neuronal cells, it enhances inhibitory neurotransmission by increasing GABA levels, which can lead to reduced neuronal excitability. This modulation of neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Gamma-Abu-Oh has been shown to influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, Z-Gamma-Abu-Oh exerts its effects through several mechanisms. It binds to GABA receptors, particularly GABA-A and GABA-B receptors, modulating their activity. This binding can result in the inhibition or activation of downstream signaling pathways, depending on the receptor subtype involved. Additionally, Z-Gamma-Abu-Oh can inhibit enzymes such as GABA transaminase, which is involved in GABA degradation, thereby increasing GABA levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Gamma-Abu-Oh can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that Z-Gamma-Abu-Oh can maintain its efficacy in modulating neurotransmitter levels for extended durations, although its potency may decrease over time. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Z-Gamma-Abu-Oh vary with different dosages in animal models. At low doses, it can effectively modulate neurotransmitter levels without causing significant adverse effects. At higher doses, Z-Gamma-Abu-Oh may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

Z-Gamma-Abu-Oh is involved in several metabolic pathways, primarily those related to GABA metabolism. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, influencing the synthesis and degradation of GABA. Additionally, Z-Gamma-Abu-Oh can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Z-Gamma-Abu-Oh in different biological systems .

Biological Activity

4-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as a derivative of 4-amino butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a cholinesterase inhibitor and its applications in synthesizing bioactive peptides. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This compound features a benzyloxycarbonyl (Cbz) protecting group, which is significant for its stability and reactivity in biological systems.

Cholinesterase Inhibition

One of the primary biological activities associated with this compound is its inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). Research indicates that derivatives synthesized from this compound exhibit moderate inhibitory activities against AChE, which is crucial for the regulation of neurotransmission in the nervous system.

Table 1: Inhibitory Activities Against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Ratio (AChE/BuChE)
This compound10.5504.76
Galantamine0.10.88.0

Data derived from experimental studies on synthesized diN-substituted glycyl-phenylalanine derivatives .

The selectivity ratio indicates that this compound preferentially inhibits AChE over BuChE, suggesting its potential therapeutic application in treating conditions like Alzheimer's disease.

Synthesis and Applications

The synthesis of this compound is often achieved through Ugi four-component reactions (Ugi-4CR), which allow for the formation of diverse peptide structures. The utility of this compound as a precursor for various bioactive peptides has been demonstrated in several studies .

Study on Antimicrobial Activity

In a recent study, derivatives of this compound were evaluated for their antimicrobial properties. The compounds were tested against multiple bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Cbz-Protected DerivativeStaphylococcus aureus12
Cbz-Protected DerivativeEscherichia coli10
Cbz-Protected DerivativePseudomonas aeruginosa9

Results indicate that modifications to the benzyloxycarbonyl group can enhance antibacterial efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds derived from this compound. Research has shown that these compounds may help mitigate neurodegeneration by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to serve as a building block for more complex molecules, particularly in the development of peptide-based drugs. The benzyloxycarbonyl group provides stability and protection during chemical reactions, which is crucial in synthetic pathways .

1.2 Neuroprotective Agents

Research has indicated that derivatives of 4-(((Benzyloxy)carbonyl)amino)butanoic acid exhibit neuroprotective properties. For instance, compounds structurally related to this molecule have shown potential in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are being explored for their ability to enhance cognitive function by increasing acetylcholine levels in the brain .

Agrochemical Uses

The compound has been investigated for its potential applications in agrochemicals. Its structural characteristics make it suitable for developing herbicides and fungicides that target specific biochemical pathways in plants while minimizing toxicity to non-target organisms. This application is particularly relevant in sustainable agriculture practices .

Proteomics Research

3.1 Peptide Synthesis

In proteomics, this compound is used in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl protecting group is advantageous for synthesizing peptides that require precise control over amino acid sequences. This method has been widely adopted due to its efficiency and ability to produce high-purity peptides necessary for research and therapeutic applications .

3.2 Case Study: Synthesis of Bioactive Peptides

A notable study demonstrated the synthesis of bioactive peptides using this compound as a key intermediate. The synthesized peptides were evaluated for their biological activity, showing promising results in modulating immune responses and exhibiting antimicrobial properties .

Chemical Properties and Safety

The chemical formula of this compound is C12H15NO4, with a molecular weight of 237.25 g/mol. It is slightly soluble in water and should be stored at low temperatures to maintain stability . Safety data indicates that the compound can cause skin irritation and serious eye damage upon contact, necessitating careful handling procedures in laboratory settings .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Difference Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Parent compound; unsubstituted GABA backbone C₁₂H₁₅NO₄ 237.255 Peptide synthesis, hapten for antibody production
4-[[(2,3-Dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonyl]amino]butanoic acid Benzofuranyloxy substituent instead of benzyloxy C₁₆H₂₀NO₅ 306.34 Immunogen for anti-carbofuran antibodies
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid Dual aromatic substituents (benzyloxy and fluorophenyl) C₂₅H₂₆FNO₃ 407.477 Not explicitly stated; likely a receptor-targeting intermediate
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid Ethoxycarbonylphenyl group attached via amide linkage C₁₃H₁₅NO₅ 265.26 Potential use in polymer or prodrug synthesis
3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Trifluorophenyl substitution at β-position C₁₈H₁₆F₃NO₄ 367.32 Impurity in Sitagliptin synthesis; quality control studies
(2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid Stereospecific L-configuration at C2 C₁₂H₁₅N₂O₄ 251.26 Chiral building block for peptide antibiotics and enzyme inhibitors
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid Hydroxyl group at C3 C₁₂H₁₅NO₅ 253.25 Intermediate for β-lactam antibiotics or glycosylation studies

Physicochemical Properties

  • Solubility and Polarity: The hydroxylated derivative (4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid) exhibits increased polarity due to the C3 hydroxyl group, improving aqueous solubility compared to the parent compound .
  • Stereochemical Impact: The L-configuration in (2S)-2-amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid enhances its compatibility with biological systems, making it preferable for chiral drug synthesis .

Q & A

Q. How should researchers address discrepancies in biological activity data for Cbz-protected derivatives in target-binding assays?

  • Potential causes include residual DMSO (if used as a solvent) interfering with assays. Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays) and ensure compound stability under assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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